molecular formula C10H8O4 B1221428 2,4-Dioxo-4-phenylbutanoic acid CAS No. 5817-92-5

2,4-Dioxo-4-phenylbutanoic acid

Cat. No. B1221428
CAS RN: 5817-92-5
M. Wt: 192.17 g/mol
InChI Key: JGKFWCXVYCDKDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dioxo-4-phenylbutanoic acid has been synthesized through various methods, including as a byproduct in the attempted synthesis of complex organic molecules. For instance, it was synthesized during the preparation of a novel copper (II) nitrate complex, highlighting its relevance in the formation of metal-organic frameworks (Landry, Turnbull, & Twamley, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its complexes, such as with copper (II) nitrate, reveals a fascinating geometry. The compound crystallizes in the triclinic space group with square pyramidal geometry around the copper ions, indicating its potential for forming stable complexes with metals (Landry, Turnbull, & Twamley, 2007).

Chemical Reactions and Properties

The compound exhibits intriguing chemical behavior, including tautomerism, intramolecular hydrogen bonding, and complexation reactions. Its tautomers have different stabilities, influenced by electron delocalization and intramolecular H-bonds. Additionally, its acidity varies across different tautomers, with solvent and phase changes significantly affecting these properties (Khalilinia & Ebrahimi, 2019).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for its application in synthesis and material science. The compound's ability to form distinct molecular units with metals, as seen in its copper complex, underscores its utility in designing novel materials (Landry, Turnbull, & Twamley, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and involvement in various chemical reactions, have been a subject of study. For example, its conversion to enantiomerically pure amino acids through biocatalysis underscores its versatility in organic synthesis. The compound's reactivity forms the basis for developing pharmaceuticals and complex organic molecules (Fadnavis, Seo, Seo, & Kim, 2006).

Scientific Research Applications

Synthesis and Structure

2,4-Dioxo-4-phenylbutanoic acid has been utilized in the synthesis of novel complexes, such as a copper (II) nitrate complex. This compound was synthesized as a biproduct in an attempt to create a more complex hexanetetrone. The synthesized copper complex features two distinct molecular units, each exhibiting square pyramidal geometry, held together by pi-stacking interactions and hydrogen bonding (Landry, Turnbull, & Twamley, 2007).

Tautomerism and Acidity

Research has explored the tautomerism, intramolecular hydrogen bonding, acidity, and complexation of this compound (DPBA). Quantum mechanical calculations have been used to investigate these properties in both gas and solution phases. It was found that enolic tautomers are more stable than diketo across various conditions, and the study provides insights into the relative stability, acidity, and complexation behavior of DPBA and its derivatives (Khalilinia & Ebrahimi, 2019).

Biologically Active Derivatives

The compound has been used to prepare biologically active derivatives, such as 3-arylhydrazono-2,4-dioxo-4-phenylbutanoates. These derivatives have potential applications in medicinal chemistry and were characterized using various analytical methods (Kabirifard, Alimardani, Ataeimehr, & Rezai, 2013).

Asymmetric Hydrogenation

Asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids, using a Ru catalyst, has been reported. This process resulted in high enantioselectivity and is an efficient method for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).

Quantum Computational and Spectroscopic Studies

The molecule has been the subject of quantum computational and spectroscopic studies, analyzing its structure, vibrational spectra, and potential applications in fields like non-linear optics and molecular docking (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Enantioselective Synthesis

Research has also focused on enantioselective synthesis using biocatalysis. For instance, Enterobacter sp. BK2K was used to convert 2,4-dioxo-4-phenylbutyric acid into enantiomerically pure (S)-2-amino acids, demonstrating high yields and purity (Fadnavis, Seo, Seo, & Kim, 2006).

Versatile Intermediate for Synthesis

Ethyl 2,4-dioxo-4-phenylbutyrate, derived from this compound, has been identified as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. This demonstrates its utility in the synthesis of complex organic molecules (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2,4-dioxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFWCXVYCDKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl oxalate (21.9 g, 150 mmol) and sodium ethoxide (168 mL, 21% wt. solution, 450 mmol) was added dropwise a solution of acetophenone (18 g, 150 mmol) in ethanol (120 mL). The reaction mixture was allowed to stir at ambient temperature for 15 h. The reaction mixture was concentrated to ca. 70 mL and partitioned between diethyl ether (50 mL) and water (200 mL). The phases were separated, and the aqueous layer adjusted to pH=1 with conc. HCl before being extracted with diethyl ether (3×100 mL). The combined ether extracts were dried over MgSO4 and evaporated to yield 2,4-dioxo-4-phenylbutanoic acid. 1H NMR (DMSO-d6, 300 MHz) δ 8.05 (d, J=7.2 Hz, 1.8H enol form), 7.96 (d, J=6.9 Hz, 0.2H keto form), 7.69 (t, J=7.5 Hz, 1H), 7.56 (t, J=8.1 Hz, 2H), 7.08 (s, 0.9H enol form), 4.56 (s, 0.1H keto form). 13C NMR (DMSO-d6, 75 MHz) δ 190.7, 170.7, 163.6, 135.1, 134.6, 129.7, 128.4, 98.5.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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